Cas no 20173-75-5 (N-benzyl-n-methylpyridin-2-amine)

N-benzyl-n-methylpyridin-2-amine structure
20173-75-5 structure
Product Name:N-benzyl-n-methylpyridin-2-amine
CAS-nummer:20173-75-5
MF:C13H14N2
MW:198.263662815094
CID:1391692
PubChem ID:251431
Update Time:2025-04-20

N-benzyl-n-methylpyridin-2-amine Chemische en fysische eigenschappen

Naam en identificatie

    • N-benzyl-n-methylpyridin-2-amine
    • N-BENZYL-N-METHYL-PYRIDIN-2-AMINE
    • N-benzyl-N-methyl-2-aminopyridine
    • C15141
    • UNII-RG6040NYHJ
    • SureCN4747138
    • CTK1A4453
    • N-(Phenylmethyl)-N-methyl-2-pyridinamine
    • benzylpyridin-2-yl methylamine
    • AC1L5JU4
    • N-benzyl-N-methyl-N-(2-pyridyl)amine
    • 2-(N-benzyl-N-methylamino)pyridine
    • AC1Q4X3X
    • N-methyl-N-(2-pyridinyl)-benzylamine
    • 2-(N-benzyl-N-methyl)aminopyridine
    • N-benzyl-N-methyl-2-pyridylamine
    • N-BENZYL-N-METHYL-PYRIDIN-2-AMINE; N-benzyl-N-methyl-2-aminopyridine; C15141; UNII-RG6040NYHJ; SureCN4747138; CTK1A4453; N-(Phenylmethyl)-N-methyl-2-pyridinamine; benzylpyridin-2-yl methylamine; AC1L5JU4; N-benzyl-N-methyl-N-(2-pyridyl)amine; 2-(N-benzyl-N-methylamino)pyridine; AC1Q4X3X; N-methyl-N-(2-pyridinyl)-benzylamine; 2-(N-benzyl-N-methyl)aminopyridine; N-benzyl-N-methyl-2-pyridylamine;
    • N-methyl-N-(phenylmethyl)pyridin-2-amine
    • 2-(BENZYL(METHYL)AMINO)PYRIDINE
    • NSC 71807
    • N'-Benzyl-N'-methyl-2-aminopyridine
    • 20173-75-5
    • DTXSID30174006
    • Z31196503
    • N-methyl-N-(phenylmethyl)-2-pyridinamine
    • MFCD31699981
    • SCHEMBL4747138
    • 2-(BENZYLMETHYLAMINO)PYRIDINE
    • A816614
    • RG6040NYHJ
    • NSC71807
    • AKOS027557848
    • Q27148781
    • 2122799-85-1
    • N-pyridyl-N-benzyl methylamine
    • PYRIDINE, 2-(BENZYLMETHYLAMINO)-
    • CHEBI:79659
    • NSC-71807
    • HS-6636
    • SY246283
    • 2-Pyridinamine, N-methyl-N-(phenylmethyl)-
    • N-Benzyl-N-methyl-2-pyridinamine-3-D
    • Inchi: 1S/C13H14N2/c1-15(13-9-5-6-10-14-13)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
    • InChI-sleutel: RVIFMDAMYNWNJV-UHFFFAOYSA-N
    • LACHT: N(C)(C1C=CC=CN=1)CC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 198.11582
  • Monoisotopische massa: 198.115698455g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 175
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 16.1Ų

Experimentele eigenschappen

  • PSA: 16.13
  • LogboekP: 2.71800
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd